molecular formula C21H14N2O6 B2647472 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate CAS No. 1209730-23-3

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

Cat. No.: B2647472
CAS No.: 1209730-23-3
M. Wt: 390.351
InChI Key: PSOZRYAKNPYRHD-UHFFFAOYSA-N
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Description

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzo[d][1,3]dioxole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the oxazole carboxylic acid with the isoxazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate:

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a benzotriazole moiety, used as a UV absorber.

    Spiropentadiene: A polycyclic alkene with a structure similar to a bowtie.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the diverse range of applications it offers. Its combination of functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c24-21(20-22-10-19(28-20)13-4-2-1-3-5-13)25-11-15-9-17(29-23-15)14-6-7-16-18(8-14)27-12-26-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZRYAKNPYRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=NC=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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